molecular formula C7H13ClMg B14220525 magnesium;1,1,2-trimethylcyclobutane;chloride CAS No. 820222-35-3

magnesium;1,1,2-trimethylcyclobutane;chloride

Cat. No.: B14220525
CAS No.: 820222-35-3
M. Wt: 156.93 g/mol
InChI Key: OHMVRHUUKAWBJG-UHFFFAOYSA-M
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Description

Magnesium;1,1,2-trimethylcyclobutane;chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1,1,2-trimethylcyclobutane ring and a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1,1,2-trimethylcyclobutane;chloride can be synthesized through the reaction of 1,1,2-trimethylcyclobutane with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows: [ \text{1,1,2-trimethylcyclobutane} + \text{Mg} \rightarrow \text{this compound} ] The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is typically conducted at controlled temperatures to optimize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,1,2-trimethylcyclobutane;chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides are often used in substitution reactions.

    Electrophiles: Various electrophiles can be used in coupling reactions.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Organic Compounds: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

Magnesium;1,1,2-trimethylcyclobutane;chloride has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a catalyst in various organic reactions.

Mechanism of Action

The compound exerts its effects through the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1,1-dimethylcyclobutane;chloride
  • Magnesium;1,2-dimethylcyclobutane;chloride
  • Magnesium;1,1,2-trimethylcyclopentane;chloride

Uniqueness

Magnesium;1,1,2-trimethylcyclobutane;chloride is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.

Properties

CAS No.

820222-35-3

Molecular Formula

C7H13ClMg

Molecular Weight

156.93 g/mol

IUPAC Name

magnesium;1,1,2-trimethylcyclobutane;chloride

InChI

InChI=1S/C7H13.ClH.Mg/c1-6-4-5-7(6,2)3;;/h4-5H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

OHMVRHUUKAWBJG-UHFFFAOYSA-M

Canonical SMILES

C[C-]1CCC1(C)C.[Mg+2].[Cl-]

Origin of Product

United States

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